molecular formula C5H9ClO3 B076961 Methyl 4-chloro-3-hydroxybutanoate CAS No. 10488-68-3

Methyl 4-chloro-3-hydroxybutanoate

Cat. No.: B076961
CAS No.: 10488-68-3
M. Wt: 152.57 g/mol
InChI Key: WMRINGSAVOPXTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-3-hydroxybutanoate (CAS: 10488-68-3) is a chiral ester with the molecular formula C₅H₉ClO₃ and a molecular weight of 152.58 g/mol . It exists in enantiomeric forms, including (R)- and (S)-configurations, and serves as a key intermediate in organic synthesis, particularly for pharmaceuticals. Its structure combines a hydroxyl group at the 3-position and a chlorine substituent at the 4-position, making it a versatile building block for asymmetric syntheses. Commercial suppliers offer both racemic and enantiopure forms, with purities up to 98% .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-chloro-3-hydroxybutanoate can be synthesized through the asymmetric reduction of methyl 4-chloro-3-oxobutanoate. This reduction is typically catalyzed by stereoselective enzymes such as carbonyl reductases. The reaction conditions often involve mild temperatures and the presence of a cofactor regeneration system to maintain the activity of the enzyme .

Industrial Production Methods: In industrial settings, the production of this compound often employs biocatalysis due to its high enantioselectivity and efficiency. Recombinant Escherichia coli expressing carbonyl reductase and glucose dehydrogenase genes are commonly used. The process involves culturing the recombinant E. coli in large fermentors, followed by the biocatalytic reduction of methyl 4-chloro-3-oxobutanoate in an aqueous-organic solvent system .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-chloro-3-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form methyl 4-chloro-3-oxobutanoate.

    Reduction: The compound can be reduced to form this compound.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Enzymatic reduction using carbonyl reductases is common.

    Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

Statin Production:
Methyl 4-chloro-3-hydroxybutanoate is recognized as a crucial intermediate in the synthesis of statins, which are widely used for cholesterol management. Statins inhibit hydroxymethylglutaryl-CoA (HMG-CoA) reductase, a key enzyme involved in cholesterol biosynthesis. The compound's ability to serve as a building block for statins underscores its significance in pharmaceutical research and development. For instance, it is involved in the synthesis of atorvastatin and simvastatin, both of which are leading medications for lowering cholesterol levels .

Chiral Intermediate:
The chiral nature of this compound allows it to be utilized in asymmetric synthesis processes. Asymmetric synthesis is critical for producing enantiomerically pure compounds, which are essential for the efficacy and safety of many drugs. The compound can be employed as a starting material or intermediate in the synthesis of other biologically active molecules .

Synthesis and Methodology

Various synthetic routes have been developed for producing this compound. These methods often involve biocatalysis or chemical transformations that enhance yield and purity:

  • Biocatalytic Processes: Recent advancements have highlighted the use of biocatalysts such as keto reductases and glucose dehydrogenase in synthesizing this compound from suitable substrates. This method offers advantages such as mild reaction conditions and high selectivity .
  • Chemical Synthesis: Traditional methods involve multi-step reactions that may include the use of epichlorohydrin and cyanide compounds under carefully controlled pH conditions to optimize yield and minimize byproducts .

Case Studies

Case Study 1: Synthesis Optimization
A study demonstrated the optimization of reaction conditions for synthesizing this compound using biocatalysts. The research found that adjusting pH levels between 7 to 8 significantly improved yield while maintaining optical purity, making it suitable for large-scale applications .

Case Study 2: Application in Statin Development
In another investigation, this compound was successfully utilized to synthesize atorvastatin with high purity. The study emphasized the compound's role as a versatile intermediate that could streamline the production process of this important drug .

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-hydroxybutanoate primarily involves its role as a substrate in enzymatic reactions. The compound is reduced by carbonyl reductases, which catalyze the conversion of the carbonyl group to a hydroxyl group. This reaction is highly stereoselective, resulting in the formation of enantiomerically pure products. The molecular targets include the active sites of the enzymes involved in the reduction process .

Comparison with Similar Compounds

Ethyl 4-Chloro-3-Hydroxybutanoate

Structural Similarities and Differences :

  • Molecular Formula : C₆H₁₁ClO₃ (vs. C₅H₉ClO₃ for methyl ester).
  • Key Applications: Ethyl (S)-4-chloro-3-hydroxybutanoate is a critical intermediate in synthesizing atorvastatin (Lipitor®) and other cholesterol-lowering drugs .
  • Synthesis Methods: Biocatalytic Reduction: Ethyl 4-chloro-3-oxobutanoate (COBE) is asymmetrically reduced using carbonyl reductases (e.g., from Kluyveromyces lactis) or whole-cell catalysts (e.g., Trichosporon cutaneum), achieving >99% enantiomeric excess (ee) for (S)-isomers . Yield and Efficiency: A coenzyme regeneration system with glucose achieved 100% yield and >99% ee for ethyl (R)-4-chloro-3-hydroxybutanoate using Lodderomyces elongisporus reductase .
  • Physical Properties :
    • Boiling Point: 93–95°C (5 mmHg) .
    • Density: 1.187 g/cm³ .

Comparison with Methyl Ester :

  • Industrial Relevance : Ethyl ester is more extensively studied for pharmaceutical applications, particularly in statin synthesis . Methyl ester’s applications are less documented but likely overlap in chiral alcohol production.
  • Enantioselectivity : Both esters achieve high ee (>90–99%) via biocatalysis, but methyl ester synthesis is less frequently reported in the literature .

4-Chloro-3-Hydroxybutanoic Acid

Structural Features : Lacks the ester moiety, making it more polar and acidic.

  • Commercial Availability : Offered by suppliers (e.g., J&H Chemical) at 98% purity, primarily for research .
  • Utility : Less commonly used than esters due to lower stability in synthetic pathways.

Butan-2-yl 4-Chloro-3-Hydroxybutanoate

  • Structural Differences : Bulkier ester group (butan-2-yl) compared to methyl or ethyl.
  • Applications: Limited data, but its higher molecular weight (194.66 g/mol) may influence solubility and reactivity in specific syntheses .

Methyl 4-Chloro-3-Hydroxybutanoate

  • Biocatalytic Routes : Similar to ethyl ester synthesis, using reductases or yeast. For example, baker’s yeast with additives (e.g., allyl alcohol) achieved 97% ee for methyl (R)- and (S)-isomers .

Ethyl 4-Chloro-3-Hydroxybutanoate

  • Optimized Systems : Sporobolomyces salmonicolor aldehyde reductase produced ethyl (R)-isomer with 74% molar yield and 85% ee , while E. coli-expressed reductases achieved near-perfect enantioselectivity .

Commercial and Industrial Considerations

  • Suppliers : Both methyl and ethyl esters are available from Win-Win Chemical, J&H Chemical, and others, with enantiopure forms priced competitively .
  • Cost Drivers : Ethyl ester’s role in atorvastatin synthesis drives demand, whereas methyl ester’s niche applications may limit large-scale production.

Data Tables

Table 1: Physical Properties of Key Compounds

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Enantiomeric Excess (ee)
This compound 152.58 Not reported Not reported Up to 97%
Ethyl 4-chloro-3-hydroxybutanoate 166.60 93–95 (5 mmHg) 1.187 >99%
4-Chloro-3-hydroxybutanoic acid 138.54 Not reported Not reported N/A

Table 2: Biocatalytic Performance Comparison

Substrate Enzyme Source Yield (%) ee (%) Reference
Ethyl 4-chloro-3-oxobutanoate Lodderomyces elongisporus LEK 100 >99 (R)
Ethyl 4-chloro-3-oxobutanoate Trichosporon cutaneum 74 85 (R)
Methyl 4-chloro-3-oxobutanoate Baker’s yeast + allyl alcohol Complete 97 (S)

Biological Activity

Methyl 4-chloro-3-hydroxybutanoate (MCHB) is a chiral compound with significant biological activity, particularly in the context of enzymatic reactions and pharmaceutical applications. This article explores its biological mechanisms, biochemical properties, and relevant case studies.

Overview of this compound

MCHB is characterized by its chiral nature, which plays a crucial role in its biological efficacy. The compound is primarily synthesized through the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, often utilizing biocatalytic methods to enhance yield and purity .

Target Enzymes
MCHB primarily interacts with the enzyme carbonyl reductase, which catalyzes the reduction of carbonyl compounds to alcohols. This interaction is vital for the synthesis of various bioactive molecules, including ethyl (R)-2-hydroxy-4-phenylbutyrate, which has therapeutic implications.

Biochemical Pathways
The action of MCHB influences several metabolic pathways. It has been shown to interact with enzymes such as alcohol dehydrogenase from Bartonella apis, affecting cellular metabolism and signaling pathways. This interaction can lead to changes in gene expression and cellular function.

MCHB exhibits several notable biochemical properties:

  • Stereochemistry : The (R)-enantiomer of MCHB is often preferred in pharmaceutical applications due to its higher efficacy and selectivity compared to its (S)-enantiomer.
  • Solubility : MCHB is soluble in organic solvents, which facilitates its use in various chemical reactions.
  • Reactivity : The presence of the hydroxyl and chloro groups enhances its reactivity, making it a valuable intermediate in organic synthesis.

Case Studies and Research Findings

  • Enzymatic Reduction Studies
    A study demonstrated that whole cells of Kluyveromyces marxianus were able to bioreduce β-ketoesters, including MCHB, effectively. The conversion rates and enantiomeric excess were analyzed using gas chromatography and infrared spectroscopy .
  • Pharmaceutical Applications
    MCHB serves as an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering drug. Its role in the production process highlights its significance in medicinal chemistry .
  • Toxicological Assessments
    Research has indicated that MCHB exhibits low toxicity profiles in vitro. These findings are essential for evaluating its safety for use in pharmaceuticals and other applications .

Comparative Analysis

Compound NameStereochemistryBiological ActivityUse Case
This compound(R)Enzyme inhibitorIntermediate in atorvastatin synthesis
Ethyl 4-Chloro-3-Hydroxybutanoate(S)Lower efficacyLess preferred for pharmaceutical applications
Ethyl (R)-2-Hydroxy-4-Phenylbutyrate(R)Therapeutic agentUsed in treatments for various metabolic disorders

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for producing methyl 4-chloro-3-hydroxybutanoate, and how do they ensure chiral purity?

this compound is synthesized via asymmetric reduction of methyl 4-chloro-3-oxobutanoate (COBE) using stereoselective enzymes like carbonyl reductases. Key methodologies include:

  • Biocatalytic reduction : Recombinant Escherichia coli expressing carbonyl reductase and glucose dehydrogenase genes catalyze the reaction in aqueous-organic solvent systems, achieving high enantioselectivity (>95% e.e.) .
  • Cofactor regeneration : NAD(P)H-dependent systems are critical for maintaining enzyme activity, often coupled with glucose dehydrogenase to regenerate NADH .
  • Reaction conditions : Mild temperatures (25–37°C) and pH 6.0–7.5 optimize enzyme stability and product yield .

Q. Why is chirality significant in the application of this compound?

The compound’s chiral center determines its utility in synthesizing enantiomerically pure pharmaceuticals, such as statins (e.g., atorvastatin) and γ-amino-β-hydroxybutyric acid (GABOB). For example, the (S)-enantiomer is a precursor for cholesterol-lowering drugs, while the (R)-enantiomer is rarer and sought after for niche syntheses .

Q. What analytical methods are used to confirm the stereochemical purity of the product?

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases .
  • Polarimetry : Measures specific rotation ([α]D) to validate enantiomeric excess (e.g., [α]D = -22° for (R)-enantiomer in water) .
  • NMR spectroscopy : Distinguishes diastereomers via coupling constants in derivatized samples (e.g., Mosher ester analysis) .

Advanced Research Questions

Q. How can reaction parameters be optimized to enhance enantiomeric excess (e.e.) in biocatalytic reductions?

  • Substrate feeding rate : Slow addition of COBE minimizes substrate inhibition and improves e.e. (e.g., 97% e.e. achieved with stepwise addition over 1 hour) .
  • Additives : Allyl alcohol (10% v/v) or β-cyclodextrin increases solubility and stabilizes enzymes, boosting conversion rates and e.e. .
  • Solvent systems : Choline chloride/glycerol mixtures enhance enzyme activity by reducing solvent toxicity, improving biotransformation efficiency .

Q. What strategies address contradictions in reported enantioselectivity across studies?

Discrepancies often arise from variations in:

  • Enzyme sources : Recombinant vs. wild-type carbonyl reductases exhibit divergent thermostability and activity .
  • Temperature : Thermostabilized mutants (e.g., Trp249Phe halohydrin dehalogenase) retain activity at 45°C, whereas wild-type enzymes denature .
  • Co-substrate ratios : NADH/NAD+ ratios >2:1 favor (S)-enantiomer formation, while lower ratios may reverse selectivity .

Q. How can enzyme engineering improve the scalability of this compound production?

  • Directed evolution : Mutagenesis of ketoreductases (e.g., ChKRED20) enhances thermostability and activity, enabling reactions at 50°C with 98% conversion .
  • Cofactor specificity engineering : Modifying glucose dehydrogenase to prefer NADP+ over NADH broadens compatibility with diverse reductases .
  • Immobilization : Encapsulating enzymes in alginate beads or silica matrices improves reusability in continuous-flow reactors .

Q. What environmental factors critically influence biotransformation efficiency?

  • pH : Optimal activity of carbonyl reductase occurs at pH 7.0; deviations >±0.5 reduce yield by 30–50% .
  • Oxygen sensitivity : Anaerobic conditions prevent oxidation of NADH, maintaining cofactor regeneration rates .
  • Shear stress : Agitation rates >300 rpm in fermenters can denature free enzymes but are tolerable for immobilized systems .

Q. Methodological Considerations

Q. How should researchers design experiments to troubleshoot low conversion rates in asymmetric reductions?

  • Screen co-solvents : Test dimethyl sulfoxide (DMSO) or tert-butanol to improve substrate solubility without inhibiting enzymes .
  • Vary biocatalyst loading : Incremental increases in cell mass (10–50 g/L) can overcome kinetic limitations .
  • Monitor byproducts : Use GC-MS to detect intermediates like 4-chloro-3-oxobutanoate, which may indicate incomplete reduction .

Q. What computational tools aid in predicting enzyme-substrate interactions for this compound?

  • Molecular docking (AutoDock Vina) : Models binding poses of COBE in carbonyl reductase active sites to identify key residues (e.g., Ser139, Tyr193) .
  • MD simulations (GROMACS) : Predicts enzyme stability under varying pH and temperature conditions .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting optimal temperatures for carbonyl reductase activity?

Discrepancies stem from:

  • Enzyme variants : Wild-type enzymes from Saccharomyces cerevisiae have optimal activity at 30°C, while engineered mutants (e.g., from Thermus thermophilus) function optimally at 50°C .
  • Assay conditions : Activity assays in purified vs. crude lysates may show divergent thermal profiles due to stabilizing cellular components .

Properties

IUPAC Name

methyl 4-chloro-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRINGSAVOPXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(CCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394469
Record name methyl 4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10488-68-3
Record name methyl 4-chloro-3-hydroxybutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 4-chloro-3-hydroxybutanoate
Methyl 4-chloro-3-hydroxybutanoate
Methyl 4-chloro-3-hydroxybutanoate
Methyl 4-chloro-3-hydroxybutanoate
Methyl 4-chloro-3-hydroxybutanoate
Methyl 4-chloro-3-hydroxybutanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.